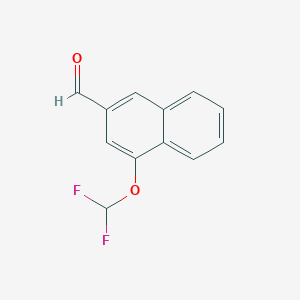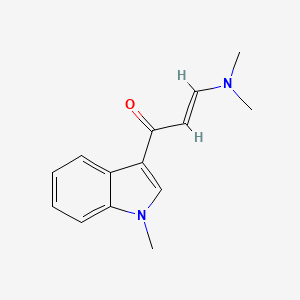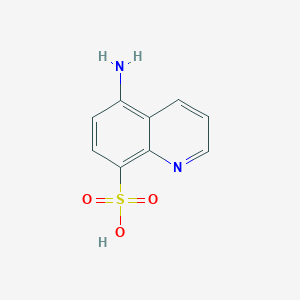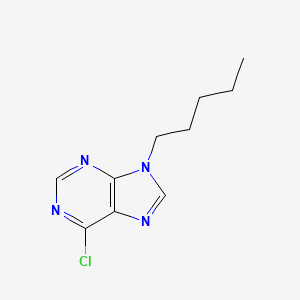
6-Chloro-9-pentyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-pentyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-pentyl-9H-purine typically involves the alkylation of 6-chloropurine with a pentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
6-Chloro-9-pentyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or dimethylformamide (DMF) under mild heating conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-pentylpurine derivative, while substitution with a thiol would produce a 6-thio-9-pentylpurine derivative .
科学的研究の応用
6-Chloro-9-pentyl-9H-purine has several scientific research applications, including:
作用機序
The mechanism of action of 6-Chloro-9-pentyl-9H-purine involves its interaction with specific molecular targets, such as purine receptors and enzymes involved in nucleotide metabolism. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .
類似化合物との比較
Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the pentyl group.
9-Alkylpurines: A class of compounds with alkyl groups at the 9-position, similar to 6-Chloro-9-pentyl-9H-purine.
Uniqueness
This compound is unique due to the combination of the chlorine atom at the 6-position and the pentyl group at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6627-31-2 |
|---|---|
分子式 |
C10H13ClN4 |
分子量 |
224.69 g/mol |
IUPAC名 |
6-chloro-9-pentylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-2-3-4-5-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,2-5H2,1H3 |
InChIキー |
YNNXLQWGDZEFAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)
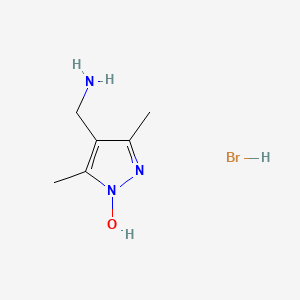
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)

